molecular formula C4H7BrO B8596071 2-(1-Bromoethyl)oxirane

2-(1-Bromoethyl)oxirane

Cat. No.: B8596071
M. Wt: 151.00 g/mol
InChI Key: YXGBQJQAKULVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Halogenated Epoxide Chemistry

Halogenated epoxides are a class of organic compounds characterized by the presence of both an epoxide ring and a halogen atom. cymitquimica.com The epoxide, a cyclic ether with a three-atom ring, is notable for its substantial ring strain, which renders it significantly more reactive than acyclic ethers. jsynthchem.com This inherent reactivity drives ring-opening reactions when subjected to nucleophiles or acids. jsynthchem.comresearchgate.net

The presence of a halogen, such as bromine in 2-(1-Bromoethyl)oxirane (B6227555), introduces an additional electrophilic center and a potential leaving group into the molecule. The electron-withdrawing nature of the halogen can influence the electron density and reactivity of the adjacent epoxide ring. Consequently, halogenated epoxides are recognized as versatile substrates in organic synthesis, capable of undergoing a variety of transformations at either the epoxide ring or the carbon-halogen bond. The chemistry of these compounds is often dictated by the specific reaction conditions and the nature of the nucleophile employed. beilstein-journals.orgresearchgate.net

Significance as a Versatile Synthetic Intermediate

The dual functionality of this compound makes it a versatile intermediate for constructing diverse chemical structures. The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products, while the bromoethyl group can participate in nucleophilic substitution reactions.

Research on the broader class of 2-(1-haloalkyl)oxiranes demonstrates their utility in synthesis. For instance, these compounds react with primary or secondary amines to produce 2-aminomethyloxiranes in good yields. oup.com This transformation highlights the ability to introduce nitrogen-containing functionalities while retaining the epoxide ring for potential further reactions.

Furthermore, 2-(1-haloalkyl)oxiranes are valuable precursors for the synthesis of other heterocyclic systems. A notable example is their reaction with sulfur nucleophiles, such as ammonium (B1175870) monothiocarbamates, to yield thietane-3-ol derivatives. beilstein-journals.org The mechanism involves an initial nucleophilic ring-opening of the epoxide by the thiocarbamate. This is followed by an intramolecular cyclization, where the newly formed thiol group displaces the adjacent halide to form the four-membered thietane (B1214591) ring. beilstein-journals.org This specific transformation showcases how the compound's two reactive centers can be orchestrated in a sequential manner to build complex heterocyclic frameworks.

Under neutral or basic conditions, nucleophilic attack on asymmetric epoxides generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. jsynthchem.commasterorganicchemistry.com This regioselectivity provides a predictable pathway for incorporating new functional groups and extending the carbon skeleton, solidifying the role of this compound and related compounds as valuable intermediates in modern organic synthesis. dakenchem.com

Data Tables

Table 1: Physicochemical Properties of 2-(Bromoalkyl)oxirane Isomers

Property(S)-(-)-2-(2-Bromoethyl)oxirane2-(Bromomethyl)oxirane (Epibromohydrin)
CAS Number 61847-07-2 sigmaaldrich.com3132-64-7 cymitquimica.com
Molecular Formula C₄H₇BrO sigmaaldrich.comC₃H₅BrO cymitquimica.com
Molecular Weight 151.00 g/mol sigmaaldrich.com136.97 g/mol cymitquimica.com
Form Liquid sigmaaldrich.comColorless to pale yellow liquid cymitquimica.com
Boiling Point 80 °C / 50 mmHg sigmaaldrich.com-
Density 1.521 g/mL at 20 °C sigmaaldrich.com-
Refractive Index n20/D 1.476 sigmaaldrich.com-

Table 2: Synthetic Applications of 2-(1-Haloalkyl)oxiranes

Reactant ClassReagent(s)Product ClassReference
2-(1-Bromoalkyl)oxiranesPrimary or Secondary Amines2-Aminomethyloxiranes oup.com
2-(1-Haloalkyl)oxiranesAmmonium MonothiocarbamatesThietane-3-ols beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

2-(1-bromoethyl)oxirane

InChI

InChI=1S/C4H7BrO/c1-3(5)4-2-6-4/h3-4H,2H2,1H3

InChI Key

YXGBQJQAKULVEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CO1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Bromoethyl Oxirane and Its Congeners

Stereoselective Synthesis Approaches to Bromoepoxides

The controlled, three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical aspect of chemical synthesis, particularly in the creation of biologically active compounds. Stereoselective synthesis aims to produce a specific stereoisomer of a product. This is divided into enantioselective and diastereoselective synthesis. Enantioselective synthesis produces a prevalence of one of two mirror-image, non-superimposable enantiomers. Diastereoselective synthesis favors the formation of one diastereomer over other possible diastereomers, which have different spatial arrangements but are not mirror images. numberanalytics.com The development of these selective methods is crucial for producing complex molecules with high stereochemical purity. numberanalytics.com

Enantioselective Pathways (e.g., from chiral precursors)

The synthesis of specific enantiomers of bromoepoxides can be effectively achieved by utilizing chiral starting materials. This approach leverages the existing stereochemistry of the precursor to direct the formation of the desired enantiomer of the product.

One notable strategy involves the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method has proven effective in the synthesis of chiral amines and can be adapted for the synthesis of other chiral molecules. chemrxiv.orgosi.lv For instance, a chiral ketimine, prepared from naturally occurring pinanone and benzylamine, can be alkylated to produce α-substituted benzylamines with high optical purity (90.4–99.9% enantiomeric excess). researchgate.net

Another powerful technique is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus optically enriched. For example, racemic chlorohydrins can be resolved using this method to produce optically enriched chlorohydrins, which are then converted to their corresponding enantiomeric vinyl epoxides under basic conditions. acs.org

Furthermore, asymmetric catalysis provides a route to enantiomerically enriched products using only a catalytic amount of a chiral substance. nih.gov This has been demonstrated in the synthesis of chiral 3-aryl-1-indanones through a rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org Similarly, hydrogen-bond-donor-catalyzed synthesis has been used to create versatile chiral P(V) building blocks. chemrxiv.org These catalytic methods offer an efficient alternative to the use of stoichiometric amounts of chiral precursors. chemrxiv.orgnih.gov

A specific example of using a chiral precursor is the synthesis of (-)-pyrenophorin, which starts from a commercially available 2-bromo epoxide. The synthesis relies on key steps such as regioselective ring opening and intermolecular Mitsunobu cyclization to achieve the target molecule. researchgate.net

Diastereoselective Control in Epoxide Formation

Diastereoselective synthesis is fundamental in creating molecules with multiple stereocenters, where the relative orientation of these centers is critical. numberanalytics.com Diastereoselectivity in epoxide formation is often governed by the energy differences between the transition states leading to the different diastereomeric products. anu.edu.au

A common strategy to achieve diastereoselective epoxidation is through substrate control, where the inherent stereochemistry of the starting material directs the approach of the reagent. For example, the addition of a vinyl nucleophile to a chiral α-haloaldehyde can produce a vinyl halohydrin with high diastereoselectivity. This halohydrin can then be cyclized under basic conditions to yield the corresponding vinyl epoxide. acs.org

Metalloradical catalysis (MRC) has emerged as a powerful tool for controlling both enantioselectivity and diastereoselectivity in radical cascade reactions, which are useful for constructing complex polycyclic molecules. nih.gov For instance, a Co(II)-based catalytic system has been developed for the asymmetric radical bicyclization of 1,6-enynes with diazo compounds, demonstrating the potential of MRC in controlling stereochemistry. nih.gov

The table below summarizes various approaches to achieve diastereoselective control in the synthesis of epoxides and related compounds.

MethodDescriptionKey Features
Substrate-Controlled Addition The stereochemistry of a chiral starting material, such as a chiral α-haloaldehyde, directs the nucleophilic addition to create a diastereomerically enriched halohydrin intermediate. acs.orgHigh diastereoselectivity, relies on readily available chiral precursors.
Metalloradical Catalysis (MRC) Utilizes metal-supported organic radicals to control the stereochemical outcome of radical cascade cyclizations, leading to polycyclic structures. nih.govEnables control over both enantioselectivity and diastereoselectivity.
Chiral Auxiliary-Directed Reactions A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of the reaction.Effective for controlling the formation of specific diastereomers.
Intramolecular Reductive Etherification 1,5-Diketones can be converted to cis-2,6-disubstituted morpholines and 1,4-oxathianes with high diastereoselectivity. researchgate.netProvides access to specific heterocyclic structures.

General Synthetic Strategies for Related Bromoepoxides

The synthesis of bromoepoxides often involves multi-step processes that begin with the formation of a bromohydrin intermediate, which is subsequently cyclized to the epoxide. Another common approach is the direct epoxidation of an olefinic precursor.

Bromination-Cyclization Sequences for Epoxides

A widely used method for synthesizing epoxides involves a two-step sequence: the formation of a halohydrin from an alkene, followed by a base-promoted intramolecular cyclization. youtube.com This approach is particularly useful for creating epoxides with specific stereochemistry.

Formation via Bromohydrin Intermediates

The synthesis of epoxides from alkenes can be achieved through the formation of a bromohydrin intermediate. This process involves the reaction of an alkene with bromine in the presence of water. youtube.comorgosolver.com The mechanism proceeds through a cyclic bromonium ion intermediate. Water then acts as a nucleophile, attacking the bromonium ion from the side opposite to the bromine atom, resulting in an anti-addition of the bromine and hydroxyl groups across the double bond. youtube.comyoutube.com This stereoselective addition yields a trans-bromohydrin. youtube.com

The resulting bromohydrin can then be converted to an epoxide by treatment with a strong base, such as sodium hydroxide (B78521). orgosolver.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the bromine in an intramolecular SN2 reaction. youtube.comvaia.com This displacement of the bromide ion results in the formation of the epoxide ring with an inversion of configuration at the carbon center where the bromine was attached. youtube.comyoutube.com The stereochemistry of the starting bromohydrin is crucial; the hydroxyl group and the bromine atom must be in an anti configuration for the intramolecular cyclization to occur efficiently. youtube.comorgosolver.com

The table below outlines the key steps in the formation of epoxides via bromohydrin intermediates.

StepReagentsMechanismKey Outcome
Bromohydrin Formation Alkene, Br₂, H₂OElectrophilic addition of bromine to the alkene forms a cyclic bromonium ion. Water attacks the bromonium ion in an anti-fashion. youtube.comyoutube.comFormation of a trans-bromohydrin. youtube.com
Epoxide Formation Bromohydrin, Strong Base (e.g., NaOH)The base deprotonates the hydroxyl group to form an alkoxide. The alkoxide displaces the bromide ion via an intramolecular SN2 reaction. youtube.comvaia.comFormation of the epoxide with inversion of stereochemistry at the carbon bearing the bromine. youtube.comyoutube.com

Vanadium bromoperoxidase (V-BrPO), an enzyme found in marine red algae, can also catalyze the bromination and cyclization of terpenes. nih.gov This enzyme can direct the electrophilic bromination and subsequent cyclization of substrates like nerol (B1678202) and geraniol (B1671447) to form cyclic bromoethers and other brominated products. nih.gov

Epoxidation of Olefinic Precursors

Direct epoxidation of olefins is another important method for synthesizing epoxides. This approach often utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), as the oxidizing agent. However, alternative methods have been developed to offer different selectivities or to be more environmentally friendly.

One such method is the electrochemical bromide-mediated epoxidation of olefins. This process uses electricity to generate bromine in situ, which then acts as a mediator for the epoxidation. This technique avoids the need for chemical oxidants and can minimize the formation of dibrominated byproducts. rsc.org

Another approach involves the use of iron-based catalysts. For example, a fluorous iron(III) salen complex can catalyze the epoxidation of various olefins using air as the oxidant in the presence of pivalaldehyde. This method is considered environmentally friendly as it uses a common metal and air as the oxidizing agent. mdpi.com

Furthermore, various organocatalysts have been developed for the epoxidation of alkenes. For instance, 2,2,2-trifluoroacetophenone (B138007) can efficiently catalyze the epoxidation of a range of olefins using hydrogen peroxide as a green oxidant. organic-chemistry.org

The table below summarizes different methods for the epoxidation of olefinic precursors.

MethodCatalyst/ReagentKey Features
Electrochemical Bromide-Mediation Electricity, Bromide sourceIn situ generation of bromine, avoids chemical oxidants, minimizes byproducts. rsc.org
Iron-Based Catalysis Fluorous iron(III) salen complex, Air, PivalaldehydeEnvironmentally friendly, uses a common metal and air as the oxidant. mdpi.com
Organocatalysis 2,2,2-Trifluoroacetophenone, H₂O₂Mild, fast, and environmentally friendly epoxidation of various olefins. organic-chemistry.org
Bromine-Catalyzed Conversion BromineCan be used for the formation of cyclic carbonates from epoxides and carbon dioxide. acs.orgresearchgate.net

Derivatization Methods to Incorporate Bromoethyl Moieties (e.g., from 2-(1-Bromoethyl)-3-methyl oxirane)

The synthetic utility of bromoethyl-substituted oxiranes, such as 2-(1-bromoethyl)oxirane (B6227555) and its congener 2-(1-bromoethyl)-3-methyloxirane, stems from their dual reactivity. These molecules possess two primary electrophilic sites susceptible to nucleophilic attack: the strained oxirane ring and the carbon atom bonded to the bromine. This allows for a variety of derivatization strategies to incorporate the bromoethyl oxirane structure or its subsequent functionalities into larger, more complex molecules. The reactions can proceed via nucleophilic substitution of the bromine atom or through the opening of the epoxide ring. researchgate.netlboro.ac.uk

Research into adamantyl-substituted epibromohydrins, which are congeners of this compound, has shown that reactions with various nitrogen, oxygen, and sulfur nucleophiles can result exclusively in the substitution of the halogen atom, leaving the epoxide ring intact. researchgate.net This highlights the potential for selective derivatization at the bromoethyl moiety. For instance, adamantane-containing bromomethyloxiranes react with nucleophiles to yield substitution products in high yields, demonstrating the preferential reactivity at the halogen-bearing carbon over the epoxide ring under certain conditions. researchgate.net

Conversely, the epoxide ring can be the primary site of reaction. The high degree of ring strain makes epoxides reactive intermediates for organic synthesis. lboro.ac.uk Ring-opening reactions can occur under acidic or basic conditions, leading to vicinal di- or trifunctional derivatives. researchgate.netlboro.ac.uk For example, 2-(1-Bromoethyl)-3-methyl oxirane can be reacted with methanol (B129727) and sulfuric acid to produce 2-bromo-3-hydroxybutane derivatives through the opening of the oxirane ring. googleapis.com

Furthermore, bromoalkyl-substituted oxiranes serve as valuable building blocks for creating complex heterocyclic structures. In one synthetic pathway, substituted oxiranes are used as intermediates in the synthesis of triazole compounds with fungicidal activity. google.com The process involves the reaction of the oxirane with 1H-1,2,4-triazole, typically in the presence of a base and at elevated temperatures, to yield the desired triazolyl-ethanol compound. google.com

The bromoethyl oxirane moiety can also be attached to larger molecular scaffolds. An example includes the reaction of carboxylic acids, such as those derived from rosin (B192284), with an epoxide-containing molecule like 2-(bromomethyl)oxirane. google.com This reaction yields a non-acid functional rosin with an epoxide group, suitable for use as a curing agent in resin systems. google.com

The table below summarizes various derivatization reactions involving bromoethyl-substituted oxiranes and their congeners.

Table 1: Derivatization Reactions of Bromoethyl-Substituted Oxiranes

Starting Material Reagent(s) Product(s) Reaction Type Reference
2-(1-Bromoethyl)-3-methyl oxirane Methanol/Sulfuric Acid 2-bromo-3-hydroxy-4-methoxy-pentane Epoxide Ring Opening googleapis.com
2-(1-Bromoethyl)-3-methyl oxirane HF/Pyridine 2-(1-Fluoroethyl)-3-methyl oxirane Halogen Exchange google.com
2-(1-Bromoethyl)-3-methyl oxirane Sodium Methylate 2-(1-Methoxyethyl)-3-methyl oxirane Nucleophilic Substitution google.com
Adamantyl-substituted epibromohydrins Nitrogen, Oxygen, Sulfur Nucleophiles Halogen substitution products Nucleophilic Substitution researchgate.net
Substituted Oxiranes 1H-1,2,4-triazole, Base 2-[2-halogenalkyl-4-phenoxy-phenyl]-1- googleapis.comgoogle.comCurrent time information in Bangalore, IN.triazol-1-yl-ethanol compounds Epoxide Ring Opening google.com

Stereochemical Aspects in the Chemistry of 2 1 Bromoethyl Oxirane and Chiral Bromoepoxides

Chiral Resolution Techniques for Enantiomers

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. wikipedia.org This is a crucial step in the production of many pharmaceuticals and fine chemicals where only one enantiomer exhibits the desired biological activity. For compounds like 2-(1-bromoethyl)oxirane (B6227555), various techniques can be employed to achieve this separation.

Classical Resolution: This long-standing method involves the reaction of the racemic epoxide with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can often be separated by conventional techniques such as crystallization. pharmtech.com The choice of resolving agent is critical and often requires empirical screening to find an effective one. onyxipca.com Common resolving agents include chiral acids or bases that form diastereomeric salts with the racemate. pharmtech.com Once separated, the resolving agent is chemically removed to yield the pure enantiomers. A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half being discarded or racemized for recycling. wikipedia.org

Kinetic Resolution: This technique utilizes the different reaction rates of enantiomers with a chiral catalyst or reagent. youtube.com Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their high stereoselectivity. youtube.commdpi.com In a typical enzymatic kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated at a much faster rate than the other. youtube.com By stopping the reaction at approximately 50% conversion, one can isolate the unreacted enantiomer in high enantiomeric excess, along with the esterified product of the other enantiomer. youtube.comscielo.br Dynamic kinetic resolution (DKR) is an advancement that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. nih.gov

Chiral Chromatography: This is a powerful separation technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers. symeres.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov While effective, preparative-scale chiral chromatography can be costly and time-consuming. onyxipca.com

Below is a table summarizing the key features of these chiral resolution techniques:

TechniquePrincipleAdvantagesDisadvantages
Classical Resolution Formation and separation of diastereomers. wikipedia.orgWell-established, scalable. pharmtech.com50% maximum yield (without racemization), can be laborious. wikipedia.org
Kinetic Resolution Different reaction rates of enantiomers with a chiral catalyst. youtube.comHigh enantioselectivity, especially with enzymes. youtube.com50% maximum yield (without racemization). youtube.com
Dynamic Kinetic Resolution Kinetic resolution combined with in-situ racemization. nih.govTheoretical 100% yield. nih.govnih.govRequires compatible catalysts for resolution and racemization. nih.gov
Chiral Chromatography Differential interaction with a chiral stationary phase. symeres.comWidely applicable, high purity achievable. nih.govCan be expensive for large-scale separations. onyxipca.com

Diastereoselective Synthesis and Reactions

Diastereoselective synthesis refers to a chemical reaction in which one diastereomer is preferentially formed over others. This is a fundamental strategy in stereoselective synthesis to control the three-dimensional arrangement of atoms in a molecule. High stereoselectivity is often achieved by directing the reaction through a more stable, lower-energy transition state, frequently a chair-like conformation where bulky substituents occupy equatorial positions to minimize steric hindrance. mdpi.com

For bromoepoxides, diastereoselectivity can be crucial in reactions involving the opening of the epoxide ring or in subsequent transformations of the molecule. The existing stereocenters in the molecule influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. For instance, in the synthesis of complex molecules, building blocks must often be in the correct absolute and relative configuration to achieve the desired final product. ethz.ch

Advanced Applications of 2 1 Bromoethyl Oxirane in Complex Organic Synthesis

Building Blocks for Heterocyclic Systems

The inherent reactivity of the epoxide and the bromoethyl group in 2-(1-Bromoethyl)oxirane (B6227555) makes it an excellent precursor for the synthesis of a wide array of heterocyclic systems. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-heteroatom bonds. Simultaneously, the bromoethyl moiety can undergo nucleophilic substitution or participate in cyclization reactions.

This dual functionality allows for the construction of various saturated and unsaturated heterocycles. For instance, reaction with amines can lead to the formation of substituted morpholines or piperazines, core structures in many biologically active molecules. Similarly, reactions with sulfur or oxygen nucleophiles can yield thiomorpholines, oxazines, or other related heterocyclic frameworks. The stereochemistry of the oxirane can be controlled, providing access to enantiomerically pure heterocyclic compounds, which is of paramount importance in medicinal chemistry.

Precursors in Natural Product Synthesis (e.g., bryostatins, lignans)

The structural complexity and biological significance of natural products often necessitate the use of highly functionalized and stereochemically defined building blocks. This compound serves as a valuable chiral precursor in the total synthesis of several important natural products.

Bryostatins: Bryostatins are a family of macrolide lactones isolated from the marine bryozoan Bugula neritina. They exhibit potent anticancer activity and are of significant interest in medicinal chemistry. nih.gov The synthesis of bryostatin (B1237437) analogues often involves the construction of complex polycyclic systems. The stereospecific ring-opening of chiral epoxides like this compound provides a reliable method for introducing specific stereocenters, which are crucial for the biological activity of the final molecule. While direct use of this compound in reported bryostatin syntheses is not explicitly detailed in the provided search results, the use of similar functionalized epoxides is a common strategy in the synthesis of these complex molecules. nih.govscispace.com

Lignans: Lignans are a large class of polyphenolic compounds found in plants, many of which possess interesting biological activities, including antitumor and antiviral properties. nii.ac.jp The synthesis of lignan (B3055560) prototypes can utilize key intermediates derived from functionalized building blocks. For example, an iodinated carboxylic acid, which serves as a precursor to several biologically active lignans, has been generated through synthetic routes that could potentially involve intermediates derived from bromo-epoxides. capes.gov.br The ability to introduce specific stereochemistry via the epoxide is critical in assembling the chiral centers present in many lignans. researchgate.net

Intermediates in Fine Chemical and Pharmaceutical Manufacturing

In the fine chemical and pharmaceutical industries, the demand for efficient and selective synthetic methods is high. This compound serves as a key intermediate in the production of a variety of valuable compounds. biosynth.com Its bifunctional nature allows for the sequential or one-pot introduction of different functionalities, streamlining synthetic processes.

The compound is utilized in the synthesis of various pharmaceutical agents. biosynth.com For instance, it can be a precursor to chiral side chains that are incorporated into more complex drug molecules. The epoxide can be opened by a nucleophilic portion of a larger molecule, while the bromide can be displaced to form a new bond, effectively linking different molecular fragments. This versatility makes it an important tool for medicinal chemists in the development of new therapeutic agents. sigmaaldrich.com

Application Area Examples of Use Key Features of this compound Utilized
Heterocyclic SynthesisFormation of morpholines, piperazines, thiomorpholinesDual reactivity of epoxide and bromoethyl group
Natural Product SynthesisPrecursor to chiral building blocks for bryostatins and lignansStereospecificity of epoxide ring-opening
Pharmaceutical ManufacturingIntermediate for chiral side chains in drug moleculesBifunctionality allowing for molecular fragment coupling

Role in Catalytic Processes

Beyond its role as a stoichiometric reagent, this compound and related epoxides are also involved in catalytic processes, both in the design of catalytic systems and in mechanistic studies of catalytic reactions.

Design and Application in Catalytic Systems (e.g., CO2 fixation)

One of the significant applications of epoxides in catalysis is in the chemical fixation of carbon dioxide (CO2). The cycloaddition of CO2 to epoxides is a 100% atom-economical reaction that produces cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as intermediates in the synthesis of polycarbonates and other chemicals.

Various catalytic systems have been developed to promote this reaction. For instance, metal-organic frameworks (MOFs) with exposed Lewis-acidic metal sites have shown high efficiency in catalyzing the cycloaddition of CO2 with epoxides, including 2-(bromomethyl)oxirane. ntu.edu.sg In these systems, the Lewis acidic sites on the catalyst activate the epoxide, making it more susceptible to nucleophilic attack. A co-catalyst, often a nucleophilic salt like tetrabutylammonium (B224687) bromide (TBAB), provides the nucleophile that initiates the ring-opening of the epoxide. The resulting alkoxide then reacts with CO2, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the nucleophile.

The efficiency of these catalytic systems can be influenced by the structure of the MOF and the nature of the epoxide. Studies have shown that MOFs with higher CO2 affinity, achieved through the introduction of functional groups like acylamides, exhibit enhanced catalytic activity. ntu.edu.sg

Mechanistic Studies of Catalytic Activity

Understanding the mechanism of catalytic reactions is crucial for optimizing existing catalysts and designing new, more efficient ones. The reactions of epoxides, including those with functionalities like this compound, are often used as model systems to probe catalytic activity and elucidate reaction pathways. rsc.org

In the context of CO2 fixation, mechanistic studies have revealed the key steps involved in the catalytic cycle. ntu.edu.sg The process generally begins with the coordination of the epoxide to a Lewis acidic center of the catalyst. This is followed by the nucleophilic attack of a co-catalyst (e.g., Br-) on a carbon atom of the epoxide ring, leading to its opening. The resulting intermediate then reacts with CO2, and a final ring-closing step affords the cyclic carbonate and regenerates the active catalytic species. ntu.edu.sgmdpi.com

Quantitative structure-activity relationship (QSAR) studies can also be employed to gain mechanistic insights. By correlating the structural features of reactants or catalysts with reaction rates or selectivity, it is possible to identify the rate-determining step and key factors governing the reaction. chemrxiv.org Such studies, while not directly referencing this compound in the provided results, are a powerful tool in understanding and improving catalytic processes involving epoxides.

Emerging Research Directions and Future Prospects for 2 1 Bromoethyl Oxirane

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-(1-Bromoethyl)oxirane (B6227555), research is moving beyond traditional synthesis methods, which often involve multi-step processes and hazardous reagents.

Key Research Thrusts:

Asymmetric Epoxidation: A significant goal is the enantioselective synthesis of this compound, as chiral epoxides are critical building blocks for pharmaceuticals. myskinrecipes.com Methods like the Sharpless asymmetric epoxidation are being explored to produce specific enantiomers in high enantiomeric excess. rsc.org This approach allows for precise control over the stereochemistry of the final product, which is crucial for biological applications.

Greener Synthesis Pathways: Efforts are underway to develop more sustainable routes. This includes exploring chemo-enzymatic methods that utilize enzymes for key transformation steps, reducing the reliance on toxic reagents and harsh reaction conditions. mdpi.com For instance, pathways starting from renewable bio-based compounds are being investigated as alternatives to petroleum-based feedstocks. mdpi.com

Catalytic Approaches: The development of novel catalysts that can facilitate the synthesis with high efficiency and selectivity is a major area of interest. This includes designing catalysts that can promote the direct and selective epoxidation of corresponding bromo-alkenes under mild conditions.

A comparative table of synthetic approaches is provided below.

Synthetic ApproachDescriptionPotential Advantages
Traditional Halohydrin Route Involves the formation of a bromohydrin followed by base-induced intramolecular cyclization (an internal SN2 reaction). chemicalforums.comWell-established and straightforward for certain substrates.
Sharpless Asymmetric Epoxidation An enantioselective method that uses a titanium catalyst and a chiral tartrate ligand to epoxidize an allylic alcohol precursor. rsc.orgHigh enantioselectivity (>95% e.e.), providing access to chiral epoxides.
Chemo-enzymatic Synthesis Integrates chemical steps with biocatalytic transformations, such as enzyme-mediated oxidations or resolutions. mdpi.comUtilizes mild reaction conditions, can be more sustainable, and offers high selectivity.

Exploration of Unprecedented Reactivity Modes

The dual reactivity of this compound, stemming from the strained oxirane ring and the labile carbon-bromine bond, provides a rich landscape for chemical transformations. study.com While ring-opening and nucleophilic substitution are its characteristic reactions, researchers are exploring more nuanced and novel reactivity patterns.

Regioselective Reactions: The primary focus is on controlling the regioselectivity of nucleophilic attack. Depending on the reaction conditions (acidic or basic) and the nature of the nucleophile, the attack can occur at either of the two epoxide carbons or the carbon bearing the bromine atom. smolecule.com The electron-withdrawing nature of the bromine atom influences the electrophilicity of the adjacent carbon, making it a potential site for SN2 reactions. bloomtechz.com

Intramolecular Transformations: The proximity of the two functional groups allows for the design of intramolecular cascade reactions. Upon ring-opening of the epoxide, the newly formed nucleophile (e.g., a hydroxyl group) can potentially displace the bromide ion to form novel cyclic structures.

Organometallic Reactions: The compound can be a precursor to organometallic reagents. For instance, conversion to a Grignard reagent by reaction with magnesium could create a new nucleophilic species, opening pathways for constructing more complex molecular architectures. bloomtechz.com

Reaction TypeDescriptionPotential Products
Epoxide Ring-Opening Nucleophilic attack on the strained three-membered ring, typically under acidic or basic conditions. smolecule.comDiols, halohydrins, amino alcohols.
Nucleophilic Substitution (SN2) Displacement of the bromide ion, which is a good leaving group, by a nucleophile. bloomtechz.comSubstituted oxiranes with new functional groups.
Elimination Reactions Treatment with a strong, non-nucleophilic base could lead to the formation of an unsaturated alcohol. bloomtechz.comAlkenols.
Cascade Reactions A sequence of reactions where the product of one step triggers the next, potentially initiated by the opening of the epoxide ring. nih.govComplex polycyclic or heterocyclic systems.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. fu-berlin.detcichemicals.com This approach aligns with the principles of green chemistry by minimizing steps and waste. nih.gov

The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs. Its two reactive sites—the electrophilic epoxide ring and the alkyl bromide—can engage with different nucleophiles or other reactants sequentially or simultaneously within a one-pot reaction.

Future Prospects in MCRs:

Sequential Functionalization: An MCR could be designed where one component selectively opens the epoxide ring, and a second component subsequently displaces the bromide, leading to highly functionalized and complex molecules in a single operation.

Isocyanide-Based MCRs: Isocyanide MCRs, such as the Ugi or Passerini reactions, are powerful tools for building molecular diversity. beilstein-journals.org this compound could be incorporated into such reaction schemes, potentially after an initial ring-opening to unmask a hydroxyl or amino group, which can then participate in the MCR.

While specific MCRs involving this compound are not yet widely reported, its structure presents a significant opportunity for future research in this area to rapidly generate libraries of complex molecules for drug discovery and materials science. beilstein-journals.org

Potential in Advanced Materials Science Applications

The reactivity of this compound makes it a versatile building block for the synthesis of functional polymers and advanced materials. myskinrecipes.commyskinrecipes.com Its ability to act as a cross-linking agent or as a monomer for introducing specific functionalities is of particular interest. guidechem.com

Polymer Synthesis: The epoxide group can undergo ring-opening polymerization to form polyethers. The pendant bromoethyl group in each monomer unit can then be used for post-polymerization modification, allowing for the attachment of various functional groups to the polymer backbone. This enables the creation of materials with tailored properties.

Cross-linking and Curing: As a bifunctional molecule, it can react with polymer chains containing nucleophilic groups (e.g., amines or hydroxyls) to form cross-linked networks. This is essential in the formulation of adhesives, coatings, and resins, where cross-linking imparts durability, chemical resistance, and thermal stability. myskinrecipes.commyskinrecipes.com

Specialty Chemicals: Its utility extends to the synthesis of specialty chemicals like adhesives and coatings, where its ability to form strong bonds and modify surfaces is highly valued. myskinrecipes.com

Application AreaRole of this compoundResulting Material Property
Functional Polymers Monomer with a reactive side chain. guidechem.comPolymers with tunable properties (e.g., solubility, reactivity, thermal stability).
Adhesives & Coatings Cross-linking agent or adhesion promoter. myskinrecipes.comEnhanced durability, chemical resistance, and substrate adhesion.
Resins Curing agent for epoxy resins. myskinrecipes.comImproved mechanical strength and thermal stability of the cured material.

Chemoenzymatic Synthesis and Biocatalytic Transformations of Chiral Epoxides

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of biocatalytic methods for their synthesis. acs.org Enzymes offer unparalleled selectivity under mild conditions, making them ideal catalysts for producing chiral molecules like the enantiomers of this compound. nih.gov

Key Biocatalytic Strategies:

Kinetic Resolution: This is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. rsc.org Lipases are commonly used to catalyze the resolution of racemic precursors to chiral epoxides, such as the corresponding β-halo alcohols. acs.org

Dynamic Kinetic Resolution (DKR): DKR combines enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.org This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. rsc.org Ruthenium-based catalysts have been used for the racemization step in combination with enzymatic resolution for related β-halo alcohols. acs.org

Enantioselective Epoxidation: While less common, research is ongoing to discover or engineer enzymes (e.g., monooxygenases) that can directly catalyze the asymmetric epoxidation of a suitable prochiral alkene precursor to yield an enantiomerically enriched epoxide.

Enzyme ClassBiocatalytic ApplicationExample Substrates
Lipases (e.g., from Candida antarctica)Kinetic resolution of racemic alcohols via stereoselective acylation. nih.govβ-halo alcohols (precursors to epoxides).
Dehydrogenases Dynamic kinetic resolution of mandelic acids. rsc.orgα-hydroxy acids.
Monooxygenases Asymmetric epoxidation of alkenes.Prochiral olefins.

The integration of biocatalysis into the synthesis of this compound and other chiral epoxides represents a promising frontier, offering sustainable and highly efficient routes to valuable, optically active chemical intermediates. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 2-(1-bromoethyl)oxirane, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:
The synthesis of brominated oxiranes typically involves epoxidation of alkenes followed by bromination. For this compound, a plausible route is the bromination of 2-vinyloxirane using HBr or NBS (N-bromosuccinimide) under controlled conditions . To minimize byproducts (e.g., diastereomers or ring-opened derivatives):

  • Use anhydrous solvents (e.g., DCM) to avoid hydrolysis.
  • Optimize temperature (0–5°C) to suppress thermal decomposition.
  • Monitor reaction progress via TLC or GC-MS to terminate at the first sign of over-bromination.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can stereochemical outcomes in the synthesis of this compound derivatives be rigorously analyzed?

Methodological Answer:
Stereochemical control is critical for brominated oxiranes due to their reactivity in asymmetric synthesis. For this compound:

  • Chiral HPLC with a cellulose-based column can resolve enantiomers (e.g., Chiralpak IA) .
  • X-ray crystallography of derivatives (e.g., co-crystallized with chiral auxiliaries) provides absolute configuration data .
  • NMR coupling constants (e.g., 3JHH^3J_{H-H}) and NOE experiments differentiate cis vs. trans bromoethyl configurations .

Basic: What are the key stability concerns for this compound under storage and reaction conditions?

Methodological Answer:
Bromoepoxides are prone to hydrolysis and thermal degradation. For this compound:

  • Storage : Keep under inert gas (Ar/N2_2) at –20°C in amber vials to prevent light-induced radical reactions .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., diols or aldehydes) .
  • Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical pathways .

Advanced: How does the bromoethyl substituent influence the reactivity of oxirane in nucleophilic ring-opening reactions?

Methodological Answer:
The electron-withdrawing bromoethyl group increases oxirane’s electrophilicity, accelerating nucleophilic attack. To study this:

  • Compare kinetic data (UV-Vis or 19^{19}F NMR ) for reactions with amines/thiols vs. non-brominated analogs .
  • Use DFT calculations (e.g., Gaussian) to map transition states and charge distribution at the oxirane oxygen .
  • Experimentally validate regioselectivity: Bromoethyl groups direct nucleophiles to the less substituted carbon due to steric and electronic effects .

Advanced: What strategies are effective for mitigating toxicity risks during biological studies of this compound?

Methodological Answer:
Bromoepoxides are alkylating agents with potential mutagenicity. For safe handling:

  • Use QSAR models (e.g., Toxtree) to predict toxicity and prioritize derivatives with lower alkylation potential .
  • Conduct Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity .
  • Substitute with fluorinated analogs (e.g., 2-(trifluoromethyl)oxirane) for reduced reactivity while retaining bioactivity .

Basic: How can spectroscopic techniques distinguish this compound from its structural analogs?

Methodological Answer:

  • 1^1H NMR : The bromoethyl group shows a characteristic triplet (~δ 3.5–4.0 ppm) for –CH2_2Br, coupled to oxirane protons (δ 3.1–3.3 ppm) .
  • IR Spectroscopy : C–Br stretch appears at ~550–650 cm1^{-1}, distinct from C–Cl (~700 cm1^{-1}) or C–F (~1100 cm1^{-1}) .
  • HRMS : Exact mass (e.g., C4_4H7_7BrO+^+: m/z 149.9632) differentiates from chloro or methyl analogs .

Advanced: What computational methods are suitable for modeling the reaction pathways of this compound in catalytic systems?

Methodological Answer:

  • DFT (B3LYP/6-311++G(d,p)) : Calculate activation energies for ring-opening or polymerization pathways .
  • MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction trajectories using GROMACS .
  • NBO Analysis : Identify hyperconjugative interactions stabilizing transition states (e.g., σ(C–Br) → σ*(C–O)) .

Basic: What are the common impurities in this compound synthesis, and how are they quantified?

Methodological Answer:
Typical impurities include:

  • Dibrominated byproducts : Detectable via GC-MS (retention time shifts) or 13^{13}C NMR (additional Br signals) .
  • Epoxide dimers : Characterized by MALDI-TOF for mass >200 Da.
  • Quantify using HPLC with a C18 column (acetonitrile/water, 0.1% TFA) and calibrate against pure standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.